(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and an ethanamine group attached to the phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (thio)urea derivatives, are known to act as organocatalysts in organic chemistry . They activate substrates and stabilize developing negative charges in transition states via explicit double hydrogen bonding .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by activating substrates and stabilizing partially developing negative charges (eg, oxyanions) in the transition states .
Biochemical Pathways
Similar compounds are known to promote organic transformations , suggesting that this compound may also influence various biochemical pathways.
Result of Action
It can be inferred from related compounds that its action may result in the promotion of organic transformations .
Action Environment
It is known that similar compounds can tolerate higher substrate concentrations , suggesting that this compound may also exhibit robust performance under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
®-1-(3,5-Bis(trifluoromethyl)phenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its combination of trifluoromethyl groups and an ethanamine moiety, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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